Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13384402
InChI: InChI=1S/C12H19N3/c1-14(2)9-10-15-8-7-13-11-5-3-4-6-12(11)15/h3-6,13H,7-10H2,1-2H3
SMILES: CN(C)CCN1CCNC2=CC=CC=C21
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine

CAS No.:

Cat. No.: VC13384402

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine -

Specification

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name 2-(3,4-dihydro-2H-quinoxalin-1-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C12H19N3/c1-14(2)9-10-15-8-7-13-11-5-3-4-6-12(11)15/h3-6,13H,7-10H2,1-2H3
Standard InChI Key JNAPSHULLULWJD-UHFFFAOYSA-N
SMILES CN(C)CCN1CCNC2=CC=CC=C21
Canonical SMILES CN(C)CCN1CCNC2=CC=CC=C21

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine features a bicyclic tetrahydroquinoxaline system fused to a dimethylaminoethyl group. The tetrahydroquinoxaline moiety consists of a benzene ring fused to a partially saturated piperazine-like ring, with two adjacent nitrogen atoms at positions 1 and 4. Key structural parameters include:

PropertyValueSource
CAS Number1018587-38-6
Molecular FormulaC12H19N3\text{C}_{12}\text{H}_{19}\text{N}_3
Molecular Weight205.30 g/mol
DensityNot reported-
Boiling PointNot reported-

The absence of experimental physicochemical data (e.g., density, boiling point) underscores the need for further characterization .

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous tetrahydroquinoxaline derivatives are typically analyzed via:

  • 1H^1\text{H}-NMR: Peaks between δ\delta 2.2–3.5 ppm for methyl and ethyl groups adjacent to nitrogen, and aromatic protons in the δ\delta 6.5–7.5 ppm range .

  • 13C^{13}\text{C}-NMR: Signals near δ\delta 40–50 ppm for NCH2\text{N}-\text{CH}_2 groups and δ\delta 110–150 ppm for aromatic carbons .

  • Mass Spectrometry: A molecular ion peak at m/z 205.30 consistent with the molecular weight .

Synthetic Approaches

Pd-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination has emerged as a versatile method for constructing tetrahydroquinoxaline frameworks. For example, Wolfe and Hopkins demonstrated the enantioselective synthesis of tetrahydroquinoxalines via intramolecular alkene carboamination using chiral ligands (e.g., Segphos), achieving yields up to 85% . While their work focused on substituted benzene derivatives, the methodology could plausibly adapt to synthesize dimethyl[2-(tetrahydroquinoxalin-1-yl)ethyl]amine by selecting appropriate amine and alkene precursors.

Sulfonylation and Amine Conjugation

A general synthesis route for tetrahydroquinoxaline sulfonamides involves reacting sulfonyl chlorides with primary amines. For instance, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride was refluxed with 2-aminothiazole or 4-fluoroaniline to yield sulfonamide derivatives . Although dimethyl[2-(tetrahydroquinoxalin-1-yl)ethyl]amine lacks a sulfonamide group, similar strategies could functionalize the tetrahydroquinoxaline core with dimethylaminoethyl side chains via nucleophilic substitution or reductive amination.

Future Directions

  • Synthetic Optimization: Developing enantioselective routes using chiral catalysts .

  • Pharmacological Screening: Evaluating DPP-4 inhibition, hypoglycemic activity, and cytotoxicity.

  • ADMET Studies: Assessing absorption, distribution, and toxicity profiles.

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